molecular formula C16H27N3O B7095390 [1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol

[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol

Cat. No.: B7095390
M. Wt: 277.40 g/mol
InChI Key: QHVXTQZBYUVGFM-UHFFFAOYSA-N
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Description

[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol: is a synthetic organic compound with a complex structure that includes a pyrimidine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,6-diethylpyrimidine, the pyrimidine ring is synthesized through a series of condensation reactions.

    Formation of the Piperidine Ring: The piperidine ring is then formed by cyclization of an appropriate intermediate, such as 3-ethylpiperidine.

    Coupling Reaction: The pyrimidine and piperidine rings are coupled together using a suitable coupling reagent, such as a Grignard reagent or a lithium reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol: can be compared with similar compounds such as:

    [1-(2,6-Dimethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol: Differing by the presence of methyl groups instead of ethyl groups.

    [1-(2,6-Diethylpyrimidin-4-yl)-3-methylpiperidin-3-yl]methanol: Differing by the presence of a methyl group on the piperidine ring.

These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity.

Properties

IUPAC Name

[1-(2,6-diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-4-13-10-15(18-14(5-2)17-13)19-9-7-8-16(6-3,11-19)12-20/h10,20H,4-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVXTQZBYUVGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)CC)N2CCCC(C2)(CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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